1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE
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Overview
Description
1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a phenoxyethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone typically involves the following steps:
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Formation of 4-Fluorobenzylpiperazine: : This intermediate can be synthesized by reacting 4-fluorobenzyl chloride with piperazine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
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Coupling with Phenoxyethanone: : The 4-fluorobenzylpiperazine is then coupled with phenoxyethanone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the piperazine ring or the phenoxyethanone moiety .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often target the carbonyl group in the phenoxyethanone moiety .
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Substitution: : The fluorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols. These reactions are typically carried out in the presence of a base and an organic solvent .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; aqueous or organic solvent; room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; room temperature to reflux.
Substitution: Amines, thiols, alcohols; base (e.g., sodium hydroxide, potassium carbonate); organic solvent (e.g., dichloromethane, toluene); room temperature to reflux.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring or phenoxyethanone moiety.
Reduction: Reduced derivatives of the phenoxyethanone moiety.
Substitution: Substituted derivatives of the fluorobenzyl group.
Scientific Research Applications
1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone has a wide range of scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of various complex molecules.
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Biology: : In biological research, the compound is used as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in the study of receptor-ligand interactions .
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Medicine: : The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in the treatment of neurological disorders and as an anti-inflammatory agent .
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Industry: : In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone can be compared with other similar compounds, such as:
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1-(4-Fluorobenzyl)piperazine: : This compound shares the fluorobenzylpiperazine core but lacks the phenoxyethanone moiety. It is used in similar applications but may have different biological activities and properties.
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4-(4-Fluorobenzyl)piperidine: : This compound has a piperidine ring instead of a piperazine ring. It is used in different research contexts and may have distinct biological effects.
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1-(4-Fluorobenzyl)-2-piperazinone: : This compound has a piperazinone ring instead of a piperazine ring. It is used in the synthesis of various biologically active molecules and has different chemical properties.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure allows for various chemical reactions and interactions with biological targets, making it valuable in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-17-8-6-16(7-9-17)14-21-10-12-22(13-11-21)19(23)15-24-18-4-2-1-3-5-18/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFWFFOBVZAZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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